molecular formula C14H20N2O4S B4928003 3-(morpholine-4-sulfonyl)-N-(propan-2-yl)benzamide

3-(morpholine-4-sulfonyl)-N-(propan-2-yl)benzamide

Cat. No.: B4928003
M. Wt: 312.39 g/mol
InChI Key: KZWAJNVDFRODPL-UHFFFAOYSA-N
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Description

3-(Morpholine-4-sulfonyl)-N-(propan-2-yl)benzamide is a chemical compound that features a benzamide core substituted with a morpholine-4-sulfonyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(morpholine-4-sulfonyl)-N-(propan-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Morpholine-4-sulfonyl Group: The morpholine-4-sulfonyl group can be introduced via sulfonylation reactions, where morpholine is reacted with a sulfonyl chloride derivative.

    Addition of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles are used under various conditions depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

3-(Morpholine-4-sulfonyl)-N-(propan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(morpholine-4-sulfonyl)-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the benzamide core provides structural stability. The isopropyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes.

Comparison with Similar Compounds

    4-(Morpholine-4-sulfonyl)benzamide: Similar structure but lacks the isopropyl group.

    N-(Propan-2-yl)benzamide: Similar structure but lacks the morpholine-4-sulfonyl group.

    3-(Morpholine-4-sulfonyl)benzoic acid: Similar structure but has a carboxylic acid group instead of the benzamide core.

Uniqueness: 3-(Morpholine-4-sulfonyl)-N-(propan-2-yl)benzamide is unique due to the combination of the morpholine-4-sulfonyl group and the isopropyl group on the benzamide core. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

3-morpholin-4-ylsulfonyl-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-11(2)15-14(17)12-4-3-5-13(10-12)21(18,19)16-6-8-20-9-7-16/h3-5,10-11H,6-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWAJNVDFRODPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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